molecular formula C11H11BrN2S B7751066 C11H11BrN2S

C11H11BrN2S

Cat. No.: B7751066
M. Wt: 283.19 g/mol
InChI Key: OAOCOZZWHGYZLK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C11H11BrN2S 4-Bromolevamisole . It is a derivative of levamisole, a drug initially used as an anthelmintic agent but later found to have immunomodulatory and anticancer properties. This compound has gained significant attention due to its potential therapeutic and toxic effects.

Preparation Methods

4-Bromolevamisole: can be synthesized through various methods. One common synthetic route involves the bromination of levamisole. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the levamisole molecule.

In industrial production, the synthesis of 4-Bromolevamisole may involve more scalable methods, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Bromolevamisole: undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): This reaction involves the substitution of the bromine atom with a nucleophile. Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

4-Bromolevamisole: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential immunomodulatory effects, similar to levamisole.

    Medicine: is investigated for its anticancer properties.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromolevamisole involves its interaction with specific molecular targets and pathways. It is believed to modulate the immune response by affecting the activity of certain enzymes and receptors involved in immune cell signaling. The compound may also exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific apoptotic pathways.

Comparison with Similar Compounds

4-Bromolevamisole: can be compared with other similar compounds, such as:

    Levamisole: The parent compound, used as an anthelmintic and immunomodulatory agent.

    Tetramisole: Another derivative of levamisole with similar biological activities.

    Bromotetramisole: A brominated derivative of tetramisole with enhanced biological properties.

4-Bromolevamisole: stands out due to its unique bromine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-bromophenyl)-5-ethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-2-9-10(14-11(13)15-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOCOZZWHGYZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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